2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide
Overview
Description
2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide is an organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl group is known for its ability to enhance the biological activity and stability of molecules, making this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-(trifluoromethyl)pyridine-3-carboxylic acid.
Formation of Acetohydrazide: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Hydrazide Formation: The acid chloride is reacted with hydrazine hydrate (N₂H₄·H₂O) to form the acetohydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to enhance the biological activity and stability of drug molecules.
Agrochemicals: It is explored for use in the development of new pesticides and herbicides due to its potential biological activity.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique properties, such as enhanced thermal stability and electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
- 2-(Trifluoromethyl)pyridine-3-amine
Uniqueness
2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide is unique due to the presence of both the trifluoromethyl group and the acetohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The trifluoromethyl group enhances the compound’s stability and biological activity, while the acetohydrazide moiety provides a versatile functional group for further chemical modifications.
Properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)6-2-1-5(4-13-6)3-7(15)14-12/h1-2,4H,3,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFHKFJSWHANIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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